Rapamycin Dialdehyde

Catalog No.
S1798427
CAS No.
500733-49-3
M.F
C₅₁H₇₉NO₁₅
M. Wt
946.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rapamycin Dialdehyde

CAS Number

500733-49-3

Product Name

Rapamycin Dialdehyde

Molecular Formula

C₅₁H₇₉NO₁₅

Molecular Weight

946.17

Synonyms

(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H-

Inhibition of mTOR Signaling Pathway

Like Rapamycin, Rapamycin Dialdehyde acts as an inhibitor of the mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR, Rapamycin Dialdehyde can potentially:

  • Suppress the growth of cancer cells [].
  • Induce autophagy, a cellular process for degrading damaged organelles and recycling cellular components.
  • Modulate immune responses.

These properties make Rapamycin Dialdehyde a valuable tool for studying cancer biology, aging, and immunology.

Increased Specificity and Potency

Compared to Rapamycin, Rapamycin Dialdehyde exhibits increased specificity and potency for inhibiting mTOR signaling. The dialdehyde groups allow for covalent binding to proteins within the mTOR complex, leading to more sustained inhibition. This improved selectivity minimizes off-target effects, making Rapamycin Dialdehyde a potentially more precise research tool.

Potential for Targeted Drug Delivery

The dialdehyde functionality of Rapamycin Dialdehyde also offers possibilities for targeted drug delivery strategies. By attaching targeting moieties to the dialdehyde groups, researchers can potentially develop conjugates that specifically deliver Rapamycin Dialdehyde to diseased cells []. This approach could improve the therapeutic efficacy of Rapamycin-based treatments while reducing side effects.

Rapamycin dialdehyde is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This compound possesses two aldehyde functional groups, which differentiate it from rapamycin itself. Rapamycin is primarily known for its immunosuppressive properties and has been used in clinical settings, particularly in organ transplantation and cancer therapy. The dialdehyde form is of interest due to its potential neurotrophic effects and applications in treating solid tumors and vascular diseases .

The mechanism of action of rapamycin dialdehyde remains under investigation. As a derivative of rapamycin, it might target the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and aging []. However, the presence of the aldehyde groups might alter its interaction with the mTOR pathway or introduce new mechanisms of action. More research is needed to elucidate its specific effects on biological systems [].

Information on the safety profile and potential hazards of rapamycin dialdehyde is limited due to its recent introduction in scientific research. As a derivative, it's crucial to handle it with caution, similar to rapamycin, which can exhibit immunosuppressive effects []. Further studies are needed to establish its specific toxicity and potential hazards.

The synthesis of rapamycin dialdehyde generally involves the oxidation of rapamycin. Key reactions include:

  • Oxidation: The conversion of rapamycin to rapamycin dialdehyde typically utilizes oxidizing agents such as pyridinium chlorochromate or other mild oxidants that selectively convert hydroxyl groups to aldehydes.
  • Functional Group Interconversions: The presence of multiple functional groups in rapamycin allows for various transformations, including reductions and acylations, to yield the desired dialdehyde structure.

These reactions are critical for modifying the biological activity of rapamycin while retaining its core structure .

Rapamycin dialdehyde exhibits distinct biological activities compared to its parent compound. While rapamycin is known for its immunosuppressive effects through inhibition of the mammalian target of rapamycin pathway, the dialdehyde variant has shown potential as a neurotrophic agent, promoting neuronal survival and growth. Additionally, studies indicate that rapamycin dialdehyde may have anti-tumor properties, making it a candidate for cancer therapy .

Synthesis methods for rapamycin dialdehyde can be categorized into several approaches:

  • Direct Oxidation: As mentioned previously, this method involves the oxidation of rapamycin using various oxidizing agents.
  • Synthetic Routes: Various synthetic strategies have been explored, including:
    • Diels-Alder reactions leading to intermediate compounds that can be further modified into the dialdehyde.
    • Multi-step synthesis involving coupling reactions and selective functional group transformations .
  • Total Synthesis: Some studies focus on the total synthesis of rapamycin analogs that include the dialdehyde functionality as part of their structure .

Rapamycin dialdehyde has several promising applications:

  • Neurotrophic Agent: Its ability to promote neuronal health positions it as a candidate for neurodegenerative disease treatments.
  • Cancer Therapy: Preliminary studies suggest efficacy against solid tumors, potentially providing alternative therapeutic strategies in oncology.
  • Vascular Treatments: The compound's effects on vascular cells may aid in developing treatments for vascular diseases .

Research into the interactions of rapamycin dialdehyde with various biological targets is ongoing. Initial studies suggest that it may interact differently with cellular pathways compared to rapamycin, particularly in neuronal contexts. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential. Investigations often involve:

  • Cell Culture Studies: Assessing cellular responses to treatment with rapamycin dialdehyde.
  • Animal Models: Evaluating efficacy and safety in vivo.

These studies help clarify how the compound functions at a molecular level and its potential side effects .

Rapamycin dialdehyde shares structural characteristics with several related compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
RapamycinCore macrolide structureStrong immunosuppressive properties
EverolimusSimilar macrolide backboneImproved bioavailability; used in drug-eluting stents
TemsirolimusSimilar core structureApproved for renal cell carcinoma treatment
SirolimusIdentical base structureUsed primarily for transplant rejection prevention

Rapamycin dialdehyde stands out due to its dual aldehyde functionality, which may confer unique biological activities not present in these other compounds .

Dates

Modify: 2023-08-15

Explore Compound Types